molecular formula C11H10N2O2S B14429340 Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate CAS No. 83763-09-1

Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate

Cat. No.: B14429340
CAS No.: 83763-09-1
M. Wt: 234.28 g/mol
InChI Key: LBAHSLRQMFWHLF-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a thioxo group (C=S) and a carboxylate ester group (COOCH3), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl isothiocyanate with ethyl 2-amino-3-phenylpropanoate under basic conditions, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Carboxylic acid.

Scientific Research Applications

Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The thioxo group can form strong interactions with metal ions or other electrophilic centers, enhancing its binding affinity .

Comparison with Similar Compounds

  • Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate
  • Methyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
  • Phenyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate

Comparison: Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate is unique due to the presence of both a phenyl group and a thioxo group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced binding to biological targets and improved stability under various conditions .

Properties

CAS No.

83763-09-1

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)9-7-12-11(16)13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,16)

InChI Key

LBAHSLRQMFWHLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC(=S)N1C2=CC=CC=C2

Origin of Product

United States

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